molecular formula C22H21NO6 B4311936 6-METHYL-4-(2,3,4-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE

6-METHYL-4-(2,3,4-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE

Cat. No.: B4311936
M. Wt: 395.4 g/mol
InChI Key: CNMMWSVGZBGGLV-UHFFFAOYSA-N
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Description

6-METHYL-4-(2,3,4-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is a complex organic compound that features a pyranoquinoline core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties and biological activities. The presence of the trimethoxyphenyl group enhances its pharmacological profile, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-4-(2,3,4-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE typically involves a multi-step process. One common method includes the use of propargylic alcohols in a tandem reaction sequence. This process involves a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to form the pyranoquinoline structure . The reaction conditions often require an acid catalyst to facilitate the cyclization and ensure high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-4-(2,3,4-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of derivatives with different substituents on the trimethoxyphenyl group.

Scientific Research Applications

6-METHYL-4-(2,3,4-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential pharmacological activities.

    Biology: It is studied for its interactions with biological macromolecules and its potential as a bioactive agent.

    Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

    Industry: Its unique chemical structure allows for its use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-METHYL-4-(2,3,4-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions disrupt cellular processes, leading to the compound’s observed biological effects. The compound may also interact with other molecular pathways, contributing to its anti-cancer, anti-inflammatory, and anti-microbial activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyranoquinoline derivatives and compounds containing the trimethoxyphenyl group, such as:

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Combretastatin: A potent microtubule targeting agent.

Uniqueness

What sets 6-METHYL-4-(2,3,4-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE apart is its unique combination of the pyranoquinoline core and the trimethoxyphenyl group. This combination enhances its pharmacological profile, making it more effective in certain biological applications compared to its counterparts .

Properties

IUPAC Name

6-methyl-4-(2,3,4-trimethoxyphenyl)-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-23-15-8-6-5-7-13(15)19-18(22(23)25)14(11-17(24)29-19)12-9-10-16(26-2)21(28-4)20(12)27-3/h5-10,14H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMMWSVGZBGGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(CC(=O)O3)C4=C(C(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-METHYL-4-(2,3,4-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
6-METHYL-4-(2,3,4-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
6-METHYL-4-(2,3,4-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE
Reactant of Route 4
Reactant of Route 4
6-METHYL-4-(2,3,4-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE
Reactant of Route 5
Reactant of Route 5
6-METHYL-4-(2,3,4-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE
Reactant of Route 6
Reactant of Route 6
6-METHYL-4-(2,3,4-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE

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